1-nitroso-4-(pyridin-2-yl)piperazine
Description
1-Nitroso-4-(pyridin-2-yl)piperazine is a piperazine derivative characterized by a nitroso (-NO) group at position 1 and a pyridin-2-yl substituent at position 2. This compound is synthesized via nitrosation of piperazine precursors using agents like sodium nitrite, followed by functionalization of the pyridine ring . Its molecular structure combines the electron-withdrawing nitroso group with the aromatic pyridine moiety, conferring unique reactivity and physicochemical properties. Analytical data (e.g., NMR, HPLC) confirm high purity (>98%) and structural integrity, making it suitable for applications in medicinal chemistry and materials science . The nitroso group enables participation in redox reactions and coordination chemistry, while the pyridine ring enhances binding to biological targets like enzymes or receptors .
Properties
CAS No. |
872825-79-1 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-nitroso-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C9H12N4O/c14-11-13-7-5-12(6-8-13)9-3-1-2-4-10-9/h1-4H,5-8H2 |
InChI Key |
YAEBUEIXWHSRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitroso-4-(pyridin-2-yl)piperazine typically involves the reaction of 4-(pyridin-2-yl)piperazine with nitrosating agents. One common method is the reaction of 4-(pyridin-2-yl)piperazine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling nitrosating agents.
Chemical Reactions Analysis
Types of Reactions
1-nitroso-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
1-nitroso-4-(pyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-nitroso-4-(pyridin-2-yl)piperazine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function. The pyridinyl group can interact with specific receptors or enzymes, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness arises from its nitroso-pyridine-piperazine triad. Comparable derivatives include:
| Compound Name | Structural Features | Key Differences | Biological Activity/Applications | References |
|---|---|---|---|---|
| 1-(Pyridin-2-ylmethyl)piperazine | Pyridine-methyl substituent on piperazine | Lacks nitroso group; higher lipophilicity | CNS-targeted drug design | |
| 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine | Trifluoromethyl-pyridine substituent | CF₃ enhances metabolic stability | Antidepressant candidates | |
| 1-(2-Nitrophenyl)sulfonyl-4-pyridinylpiperazine | Sulfonyl and nitro groups | Bulkier substituents; altered solubility | Antimicrobial/herbicidal applications | |
| 1-Nitroso-4-(prop-2-yn-1-yl)piperazine | Alkynyl substituent instead of pyridine | Reactive alkyne for click chemistry | Polymer/materials science |
Physicochemical Properties
- Solubility: The nitroso group increases polarity compared to non-nitrosated piperazines (e.g., ), improving aqueous solubility but reducing membrane permeability.
- Stability : Nitroso compounds are prone to dimerization under light or heat, unlike stable trifluoromethyl derivatives .
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